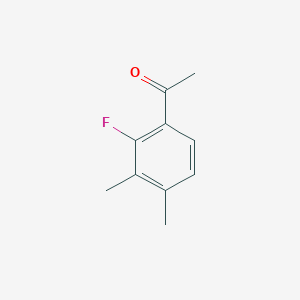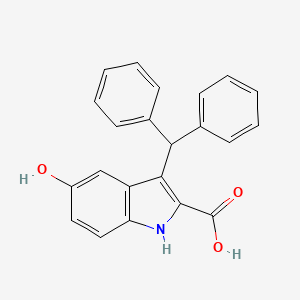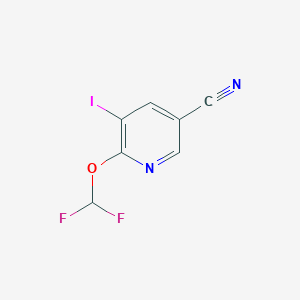
N,N-Dimethyl-alpha,alpha-diphenylthioacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-alpha,alpha-diphenylthioacetamide is an organic compound characterized by the presence of a thioamide group attached to a dimethylated nitrogen atom and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-alpha,alpha-diphenylthioacetamide typically involves the reaction of alpha,alpha-diphenylthioacetic acid with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioamide group. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often catalyzed by a dehydrating agent such as thionyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-alpha,alpha-diphenylthioacetamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-alpha,alpha-diphenylthioacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of thioamide-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-alpha,alpha-diphenylthioacetamide involves its interaction with various molecular targets and pathways. The thioamide group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems, affecting cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylformamide: A common polar solvent used in organic synthesis.
N,N-Dimethylacetamide: Another polar solvent with similar applications in organic chemistry.
N,N-Dimethylphenethylamine: A compound used as a flavoring agent and in pre-workout supplements.
Comparison: N,N-Dimethyl-alpha,alpha-diphenylthioacetamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity compared to the amide groups in N,N-Dimethylformamide and N,N-Dimethylacetamide. Additionally, the phenyl groups in this compound provide opportunities for further functionalization through electrophilic aromatic substitution reactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
54191-80-9 |
|---|---|
Molekularformel |
C16H17NS |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2,2-diphenylethanethioamide |
InChI |
InChI=1S/C16H17NS/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI-Schlüssel |
JMUXNFZSTDDNFY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



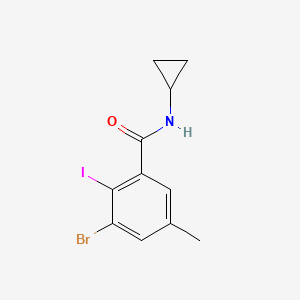
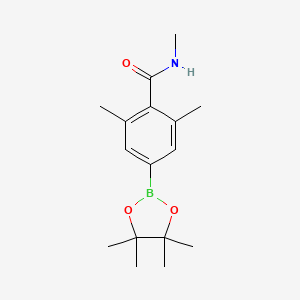
![6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13931443.png)
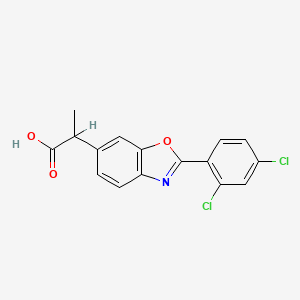

![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)



